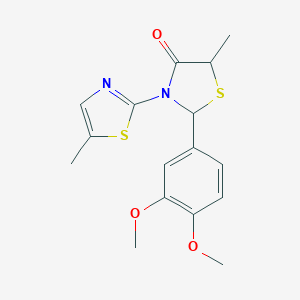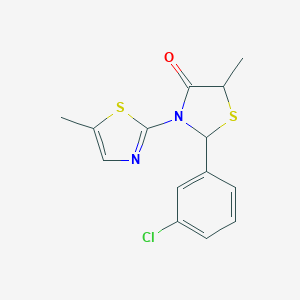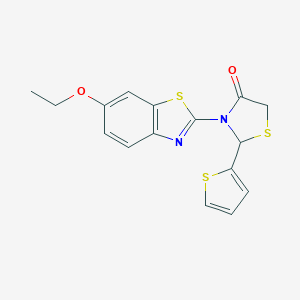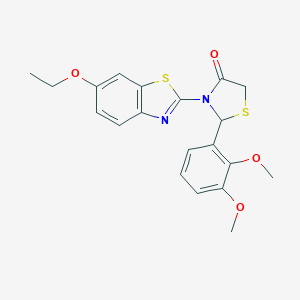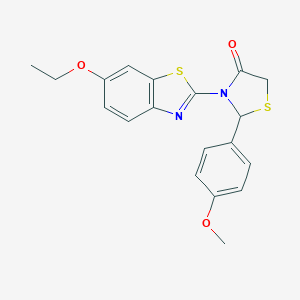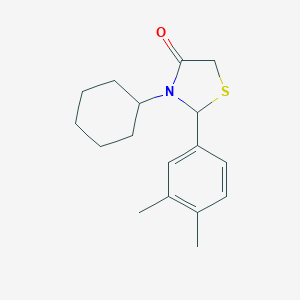![molecular formula C22H18N2O3S B277767 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B277767.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been found to modulate the activity of several key enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the activity of certain enzymes and signaling pathways. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has also been found to exhibit anti-cancer effects, including the inhibition of tumor cell growth and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide. One potential area of research is the development of more efficient synthesis methods for N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide in the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide and its potential side effects.
Synthesis Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a reducing agent. The resulting product is then treated with methoxyamine hydrochloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, cancer, and inflammation. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of these conditions.
properties
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
|---|---|
Molecular Formula |
C22H18N2O3S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-16-7-5-6-14(12-16)21(25)23-18-13-15(10-11-19(18)27-2)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
CGILLXFSEAKQFS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)

